3-Methyl-1-phenylcyclobutan-1-amine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-methyl-1-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-7-11(12,8-9)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
InChI Key |
BWKNLOUMYHHAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Reductive Amination Route
The most common synthetic method for 3-Methyl-1-phenylcyclobutan-1-amine involves the cyclization of appropriate precursors such as 3-methyl-1-phenylcyclobutanone, followed by reductive amination with ammonia or amine sources under acidic conditions. The reaction sequence typically proceeds as follows:
- Step 1: Formation of 3-methyl-1-phenylcyclobutanone through cyclization of phenyl-substituted precursors.
- Step 2: Reductive amination of the cyclobutanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
- Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.
This method allows for control over stereochemistry and purity, with reaction conditions optimized to minimize side products and maximize yield.
Photocycloaddition and Reduction Route
An alternative multi-step synthetic pathway involves:
- Formation of dichloroketene via reduction of trichloroacetyl chloride using sodium amalgam (Na(Hg)).
- [2+2] Photocycloaddition of dichloroketene with styrene to produce 2,2-dichloro-3-phenylcyclobutan-1-one.
- Reduction of the dichloroketone with zinc in acetic acid (Zn/AcOH) to yield 3-phenylcyclobutanone.
- Reductive amination of the cyclobutanone to form the desired amine.
While effective, this route suffers from issues such as non-selectivity during photocycloaddition and the use of toxic reagents like Na(Hg), which pose environmental and safety concerns.
Catalytic Hydrogenation Route
Hydrogenation of dibenzyl-protected intermediates using palladium on carbon (Pd/C) under hydrogen atmosphere is another viable approach. This method involves:
- Dissolving the dibenzyl-protected amine precursor in an organic solvent (e.g., dichloromethane and methanol).
- Stirring under H2 gas with Pd/C catalyst at room temperature for several days.
- Filtration and purification to obtain the free amine.
This catalytic hydrogenation is mild and can provide good yields but requires long reaction times and catalyst recharging.
Catalysts and Reaction Conditions
Catalyst Systems
Catalysts play a crucial role in the preparation of 3-Methyl-1-phenylcyclobutan-1-amine, especially in hydrogenation and reductive amination steps. Common catalysts include:
| Catalyst Type | Metal Component | Support Material | Typical Loading (wt%) | Application |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Palladium (Pd) | Activated carbon | 5% | Catalytic hydrogenation |
| Metal-loaded catalysts | Pd, Pt, Cu, Ni, Mo, Fe | Alumina (Al2O3), silica, molecular sieves | 0.01–10% | Heterogeneous hydrogenation of nitriles and ketones |
For example, Pd supported on γ-alumina with 0.5 wt% Pd has been used effectively in fixed-bed hydrogenation reactors for continuous production of benzylamine derivatives.
Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 40–130 °C | Higher temperatures favor reaction rate but may cause side reactions |
| Pressure | 1–3 MPa (10–30 atm) | Elevated hydrogen pressure improves hydrogenation efficiency |
| Solvent | Ethanol, methanol, toluene, acetonitrile, ammonia | Solvent choice affects solubility and catalyst activity |
| Hydrogen to substrate molar ratio | 10:1 to 100:1 | Excess hydrogen ensures complete reduction |
| Space velocity (mass) | 0.4–3.6 h⁻¹ | Controls contact time in fixed-bed reactors |
These parameters are optimized to maximize selectivity toward the desired amine while minimizing catalyst degradation and by-product formation.
Industrial Scale Considerations
Industrial synthesis of 3-Methyl-1-phenylcyclobutan-1-amine typically scales the laboratory methods with additional process controls:
- Use of continuous fixed-bed reactors for hydrogenation to improve catalyst life and throughput.
- Recycling of solvents and by-products such as toluene to enhance sustainability.
- Implementation of purification steps like recrystallization or chromatography to achieve >95% purity.
- Safety protocols to handle toxic reagents and manage waste streams effectively.
Summary Table of Preparation Methods
Research Findings and Optimization Insights
- Catalyst Selection: Pd-based catalysts on alumina or carbon supports provide high selectivity and conversion rates for reductive amination and hydrogenation steps.
- Reaction Environment: Using alcohol solvents such as ethanol or methanol enhances substrate solubility and catalyst activity, reducing reaction times.
- Process Efficiency: Continuous fixed-bed reactors minimize catalyst attrition and labor intensity compared to batch processes, improving industrial viability.
- Green Chemistry Considerations: Efforts to replace toxic reagents like Na(Hg) with catalytic hydrogenation improve environmental safety and simplify waste management.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3-Methyl-1-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Chlorine vs. Fluorine Substitution
- This may improve solubility in polar solvents compared to the parent compound.
- The N-methyl group further modifies basicity, influencing pharmacokinetics.
Trifluoromethyl Group Impact
Steric and Stereochemical Considerations
- trans-3-Methylcyclobutanamine (MW 85.15 ): The absence of a phenyl group reduces steric bulk, enabling faster reaction kinetics in alkylation or acylation reactions. Its trans configuration may influence crystal packing and melting point.
Biological Activity
3-Methyl-1-phenylcyclobutan-1-amine is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse scholarly sources.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 3-methyl-1-phenylcyclobutan-1-amine |
| InChI Key | BWKNLOUMYHHAPS-UHFFFAOYSA-N |
The compound features a cyclobutane ring with a methyl and phenyl group, contributing to its distinct reactivity and interaction potential with biological targets.
Synthesis Methods
The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine can be achieved through various methods:
- Grignard Reaction : Involves the reaction of 3-methylcyclobutanone with phenylmagnesium bromide, followed by reductive amination.
- Industrial Production : Utilizes continuous flow reactors to enhance yield and efficiency, incorporating purification techniques such as distillation and crystallization.
The biological activity of 3-Methyl-1-phenylcyclobutan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The amine group can engage in hydrogen bonding and ionic interactions, while the phenyl group can participate in π-π stacking interactions, influencing the compound's pharmacological properties.
Potential Applications
Research indicates that this compound may have applications in:
- Medicinal Chemistry : Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
- Biological Studies : Explored for interactions with biological molecules, potentially affecting various biochemical pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to or derived from 3-Methyl-1-phenylcyclobutan-1-amine:
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications in the cyclobutane structure can lead to significant changes in biological activity, emphasizing the importance of specific functional groups .
- Toxicological Assessments : Toxicity studies have reported varying degrees of acute toxicity in animal models, underscoring the need for careful evaluation during drug development processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Methyl-1-phenylcyclobutan-1-amine, it is essential to compare it with related compounds:
| Compound | Key Differences |
|---|---|
| 3-Methylcyclobutan-1-amine | Lacks phenyl group; different reactivity |
| 1-Phenylcyclobutan-1-amine | Lacks methyl group; altered steric effects |
| Cyclobutan-1-amine | Simplest structure; lacks both substituents |
This comparison highlights how the presence of both a phenyl and a methyl group in 3-Methyl-1-phenylcyclobutan-1-amine contributes to its unique reactivity and potential biological activity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-phenylcyclobutan-1-amine, and how do reaction parameters influence yield?
- Methodology :
-
Catalyst selection : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to stabilize intermediates during cyclobutane ring formation .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates .
-
Temperature control : Maintain 60–80°C during cyclization to balance reaction kinetics and byproduct formation .
-
Yield improvement : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) achieves >85% purity.
- Data Table :
| Parameter | Impact on Yield | Key Reference |
|---|---|---|
| LiAlH₄ Reduction | 70–80% yield | |
| THF vs. DMF | +15% yield in DMF |
Q. Which spectroscopic techniques are most reliable for characterizing 3-Methyl-1-phenylcyclobutan-1-amine?
- Methodology :
- NMR : ¹H NMR confirms cyclobutane ring geometry (δ 2.8–3.2 ppm for axial protons; δ 1.5–1.8 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (ESI+) identifies molecular ion peaks at m/z 161.24 (M+H⁺) .
- IR spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C-N bending (1250–1350 cm⁻¹) validate amine functionality .
Advanced Research Questions
Q. How can enantiomeric resolution of 3-Methyl-1-phenylcyclobutan-1-amine be achieved, and what chiral stationary phases are effective?
- Methodology :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (95:5) mobile phase. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% enantiomeric excess .
Q. What strategies address discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodology :
- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
- Protein binding studies : Use equilibrium dialysis to quantify unbound fractions; >95% plasma protein binding may reduce in vivo efficacy .
- Dose adjustment : Pharmacokinetic modeling (e.g., NONMEM) correlates in vitro IC₅₀ with effective doses in rodent models .
Q. How can computational modeling predict the binding affinity of 3-Methyl-1-phenylcyclobutan-1-amine to CNS targets?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₂A). Key residues: Asp155 (salt bridge) and Phe339 (π-π stacking) .
- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
- Validation : Compare predicted ΔG values with SPR-measured binding constants (e.g., Kd = 120 nM vs. predicted 95 nM) .
Q. What synthetic routes minimize racemization during functionalization of the amine group?
- Methodology :
- Protecting groups : Use Boc or Fmoc to shield the amine during alkylation. Deprotection with TFA/CH₂Cl₂ retains chirality .
- Low-temperature reactions : Conduct substitutions at −20°C to reduce epimerization .
- Data Table :
| Condition | Racemization (%) |
|---|---|
| Boc-protected, 25°C | <5% |
| Unprotected, 25°C | 25–30% |
Q. How do structural analogs (e.g., 3-Phenylcyclobutan-1-amine) differ in reactivity, and what SAR insights do they provide?
- Methodology :
- SAR library synthesis : Prepare analogs via reductive amination or Suzuki coupling. Test in vitro binding to dopamine receptors .
- Electron-withdrawing groups : Fluorine at the phenyl para position increases metabolic stability (t₁/₂ from 2h → 6h) .
- Key Finding : Methyl substitution on the cyclobutane ring enhances lipophilicity (LogP +0.5), improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
